2,6-Dimethyl-3'-vinyl-1,1'-biphenyl
Overview
Description
2,6-Dimethyl-3’-vinyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 6th positions of one benzene ring and a vinyl group attached to the 3rd position of the other benzene ring. The unique structure of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3’-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dimethyl-3’-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the biphenyl core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding properties, making it a versatile molecule in chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
2,6-Dimethylbiphenyl: Similar structure but lacks the vinyl group.
3-Vinylbiphenyl: Similar structure but lacks the methyl groups.
Uniqueness
2,6-Dimethyl-3’-vinyl-1,1’-biphenyl is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
IUPAC Name |
2-(3-ethenylphenyl)-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-4-14-9-6-10-15(11-14)16-12(2)7-5-8-13(16)3/h4-11H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGEOBJPYVWPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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